N-((2-Methoxycyclohexyl)methyl)thietan-3-amine
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Overview
Description
N-((2-Methoxycyclohexyl)methyl)thietan-3-amine is a compound that features a thietane ring, a cyclohexyl group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxycyclohexyl)methyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the cyclohexyl and methoxy groups. One common method involves the alkylation of thietane with a suitable cyclohexyl derivative under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methoxycyclohexyl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various alkylated or functionalized derivatives
Scientific Research Applications
N-((2-Methoxycyclohexyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-((2-Methoxycyclohexyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler analog with a thietane ring and an amine group.
N-(2-Methoxyethyl)thietan-3-amine: Similar structure but with an ethyl group instead of a cyclohexyl group.
N-(Cyclohexylmethyl)thietan-3-amine: Lacks the methoxy substituent.
Uniqueness
N-((2-Methoxycyclohexyl)methyl)thietan-3-amine is unique due to the presence of both a methoxy group and a cyclohexyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H21NOS |
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Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-[(2-methoxycyclohexyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-13-11-5-3-2-4-9(11)6-12-10-7-14-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
BGKXYOQJCJBCCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CNC2CSC2 |
Origin of Product |
United States |
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